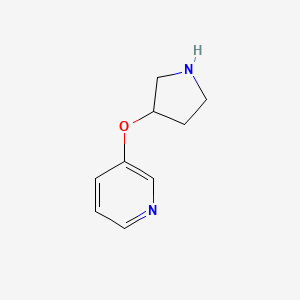
3-(Pyrrolidin-3-yloxy)pyridine
Vue d'ensemble
Description
3-(Pyrrolidin-3-yloxy)pyridine is a chemical compound with the molecular formula C9H12N2O . It is also known as 3-(3-pyrrolidinyloxy)pyridine dihydrochloride . The compound is an off-white solid .
Molecular Structure Analysis
The molecular structure of 3-(Pyrrolidin-3-yloxy)pyridine involves a pyrrolidine ring attached to a pyridine ring via an oxygen atom . The pyrrolidine ring is a five-membered ring with one nitrogen atom . The pyridine ring is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
3-(Pyrrolidin-3-yloxy)pyridine has a molecular weight of 200.67 . It is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis Techniques : Research by Smaliy et al. (2011) proposed a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound with major importance in medicinal chemistry, which can be prepared from pyrrolylpyridine, closely related to 3-(Pyrrolidin-3-yloxy)pyridine. This method is simpler and more effective for producing large quantities compared to existing methods (Smaliy et al., 2011).
Stereochemical Diversity in Pyrrolidine Synthesis : Adrio and Carretero (2019) highlighted the versatility of catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides in synthesizing enantioselective pyrrolidine, a structure commonly found in 3-(Pyrrolidin-3-yloxy)pyridine derivatives. They emphasized on generating different stereochemical patterns in pyrrolidine synthesis (Adrio & Carretero, 2019).
Polar Cycloaddition and Synthesis : Żmigrodzka et al. (2022) studied the synthesis of pyrrolidines via polar [3+2] cycloaddition involving N-methyl azomethine ylide and specific nitropropenes. Their results demonstrate that such reactions can proceed under mild conditions, leading to complex pyrrolidine structures, which are relevant to 3-(Pyrrolidin-3-yloxy)pyridine (Żmigrodzka et al., 2022).
Applications in Conducting Polymers : Research by Sotzing et al. (1996) explored derivatized bis(pyrrol-2-yl) arylenes, closely related to the pyrrole structure of 3-(Pyrrolidin-3-yloxy)pyridine, for their use in conducting polymers via electropolymerization. This demonstrates the potential application of pyrrole-based compounds in advanced material science (Sotzing et al., 1996).
Biomedical Applications : Donaire-Arias et al. (2022) covered the biomedical applications of pyrazolo[3,4-b]pyridines, which share structural similarities with 3-(Pyrrolidin-3-yloxy)pyridine. Their review included analysis of synthetic methods and the diversity of biomedical applications of such compounds (Donaire-Arias et al., 2022).
Safety And Hazards
The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Therefore, it is recommended to handle 3-(Pyrrolidin-3-yloxy)pyridine with appropriate safety measures.
Orientations Futures
Propriétés
IUPAC Name |
3-pyrrolidin-3-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-8(6-10-4-1)12-9-3-5-11-7-9/h1-2,4,6,9,11H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWKRPJLVIHGCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436225 | |
| Record name | 3-(pyrrolidin-3-yloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-3-yloxy)pyridine | |
CAS RN |
224818-27-3 | |
| Record name | 3-(pyrrolidin-3-yloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


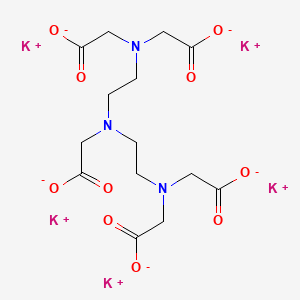
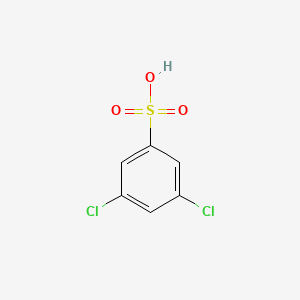
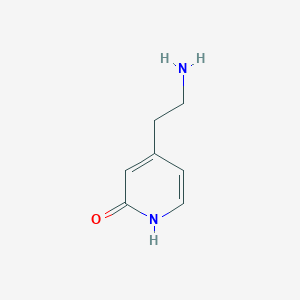
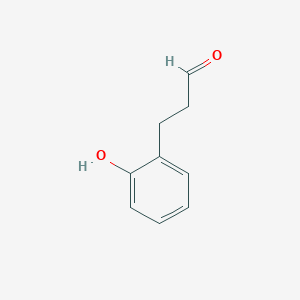
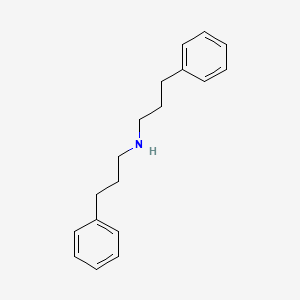
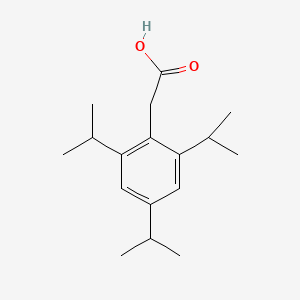
![3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1609959.png)
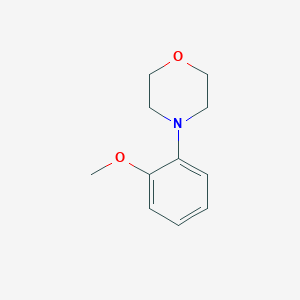
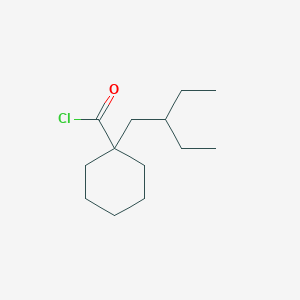
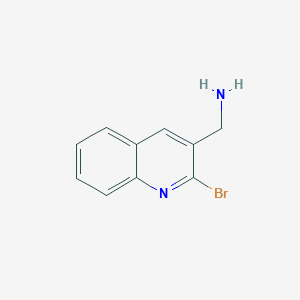
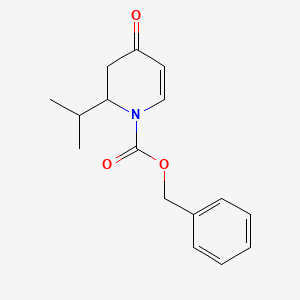
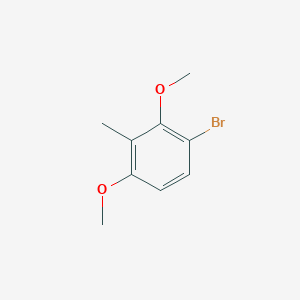
![8-Phenyl-1,4-dioxaspiro[4,5]decane](/img/structure/B1609968.png)